molecular formula C10H8F2O4 B2812446 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid CAS No. 1785117-89-6

7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Cat. No. B2812446
CAS RN: 1785117-89-6
M. Wt: 230.167
InChI Key: MYJMYWZCZSAGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, also known as DB844, is a synthetic compound that has gained attention in the scientific community for its potential use in treating infectious diseases caused by protozoan parasites. DB844 belongs to the class of benzodioxine drugs and is structurally similar to other benzodioxine compounds such as benzodioxepines and benzodioxoles.

Mechanism of Action

The exact mechanism of action of 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is not fully understood, but it is believed to involve the inhibition of enzymes that are essential for the survival and replication of the protozoan parasites. 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has been shown to inhibit the activity of enzymes such as trypanothione reductase and farnesyl pyrophosphate synthase, which are involved in the biosynthesis of essential molecules such as polyamines and isoprenoids.
Biochemical and Physiological Effects:
7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has been shown to have minimal toxicity and side effects in animal studies. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver and spleen. 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has also been shown to have a long half-life, allowing for less frequent dosing.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in lab experiments is its high potency and efficacy against protozoan parasites. This allows for lower concentrations of the drug to be used, reducing the risk of toxicity and side effects. However, one limitation is the complexity of the synthesis process, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area is the investigation of the mechanism of action of 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which may lead to the development of more effective drugs for the treatment of protozoan infections. Additionally, further studies are needed to determine the safety and efficacy of 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in human clinical trials.

Synthesis Methods

The synthesis of 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves a multistep process that begins with the reaction of 2,3-dihydro-1,4-benzodioxine with difluoromethyl ketone. This is followed by a series of steps that involve the use of various reagents and catalysts to produce the final product.

Scientific Research Applications

7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has shown promising results in the treatment of protozoan infections such as leishmaniasis and Chagas disease. In vitro studies have demonstrated that 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is effective against both the intracellular and extracellular forms of the parasites that cause these diseases. In vivo studies using animal models have also shown that 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is effective in reducing parasite burden and improving clinical outcomes.

properties

IUPAC Name

7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O4/c11-9(12)5-3-7-8(16-2-1-15-7)4-6(5)10(13)14/h3-4,9H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJMYWZCZSAGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

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